5,7-Dichloro-6-methylquinoxaline
Description
Overview of Quinoxaline (B1680401) Heterocycles in Organic and Material Sciences
Quinoxalines, also known as benzopyrazines, are heterocyclic compounds composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. mdpi.com This core structure imparts a unique combination of aromaticity, rigidity, and the presence of electron-rich nitrogen atoms, making it a privileged scaffold in various scientific domains. mdpi.com In organic chemistry, the quinoxaline ring system is a versatile building block for the synthesis of more complex molecules. rsc.org Its derivatives have been the subject of extensive research due to their wide-ranging physicochemical and biological activities. rsc.org
In the realm of material sciences, quinoxaline-based compounds are investigated for their potential in developing fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications. rsc.org The inherent electronic properties of the quinoxaline scaffold, which can be fine-tuned through chemical modifications, make it an attractive component for advanced organic materials.
Importance of Halogenated Quinoxalines in Synthetic Strategy and Chemical Transformations
The introduction of halogen atoms onto the quinoxaline scaffold significantly influences its chemical reactivity and provides strategic advantages in synthetic chemistry. Halogenated quinoxalines serve as key intermediates in a variety of chemical transformations. The presence of halogens, such as chlorine, activates the quinoxaline ring for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. nih.gov This versatility is crucial for the construction of diverse libraries of quinoxaline derivatives for further investigation. mdpi.com
For instance, the substitution of halogen atoms in the benzene ring, when activated by electron-withdrawing groups in the pyrazine nucleus, proceeds with greater efficiency. nih.gov This reactivity allows chemists to strategically modify the quinoxaline core to achieve desired molecular properties. The synthesis of various fluoro- and piperazenyl-substituted quinoxalines highlights the utility of halogenated precursors. researchgate.net
Positioning of 5,7-Dichloro-6-methylquinoxaline within the Quinoxaline Derivative Landscape
This compound is a specific derivative that embodies the characteristics of a halogenated quinoxaline. Its structure features a quinoxaline core with two chlorine atoms at the 5 and 7 positions and a methyl group at the 6 position. This particular arrangement of substituents makes it a valuable intermediate in the synthesis of other quinoxaline-based compounds. biosynth.com The chlorine atoms provide reactive sites for further chemical modifications, while the methyl group can influence the electronic properties and steric interactions of the molecule. The synthesis of this compound can be achieved by reacting an alkali with 5,7-dichloroquinoxaline, which also produces other chloromethylquinoxalines. biosynth.com
Chemical and Physical Properties of this compound
The fundamental properties of this compound are crucial for its application in chemical synthesis and research. Below is a summary of its key identifiers and physical characteristics.
| Property | Value |
| Molecular Formula | C₉H₆Cl₂N₂ |
| Molecular Weight | 213.06 g/mol |
| CAS Number | 19853-69-1 |
| SMILES | CC1=C(C2=NC=CN=C2C=C1Cl)Cl |
This data is compiled from multiple sources for comprehensive reference. biosynth.combldpharm.com
Detailed Research Findings
While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its role as a synthetic intermediate is noted. biosynth.com The reactivity of the chloro substituents allows for nucleophilic displacement, paving the way for the creation of a variety of derivatives with potentially interesting biological or material properties. The general principles of quinoxaline chemistry suggest that the electronic and steric nature of the substituents in this compound would influence the regioselectivity and rate of subsequent reactions.
Structure
3D Structure
Properties
IUPAC Name |
5,7-dichloro-6-methylquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-6(10)4-7-9(8(5)11)13-3-2-12-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCCJZIKAPRPNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=CN=C2C=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5,7 Dichloro 6 Methylquinoxaline and Analogues
Classical and Unambiguous Synthesis Routes of 5,7-Dichloro-6-methylquinoxaline
The most traditional and unambiguous method for synthesizing the quinoxaline (B1680401) scaffold is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. This foundational approach, known as the Körner and Hinsberg synthesis first reported in 1884, remains a reliable route. chim.it
For the specific synthesis of this compound, the key starting material is the corresponding substituted diamine, 3,5-Dichloro-4-methyl-1,2-phenylenediamine . This precursor would be reacted with a 1,2-dicarbonyl compound. For instance, condensation with glyoxal would yield the parent this compound, while reaction with benzil would produce 5,7-Dichloro-6-methyl-2,3-diphenylquinoxaline.
A similar classical, multi-step synthesis has been documented for the analogous compound, 6-chloro-7-fluoroquinoxaline. nih.gov This process involves:
Protection of the amino group of a substituted aniline.
Nitration to introduce a nitro group ortho to the amino group.
Reduction of the nitro group to form the required 1,2-diaminobenzene derivative.
Ring closure via condensation with a diketone to form the final quinoxaline ring. nih.gov
This established sequence provides a clear and unambiguous pathway to specifically substituted quinoxalines like this compound.
| Reactant 1 | Reactant 2 | Product | Synthesis Type |
| 3,5-Dichloro-4-methyl-1,2-phenylenediamine | Glyoxal | This compound | Classical Condensation |
| 3,5-Dichloro-4-methyl-1,2-phenylenediamine | Benzil | 5,7-Dichloro-6-methyl-2,3-diphenylquinoxaline | Classical Condensation |
| 1,2-diamino-4-chloro-4-fluorobenzene | Diketones | 6-chloro-7-fluoro quinoxalines | Multi-step Classical |
Modern Developments in Quinoxaline Synthesis Relevant to this compound
While classical methods are robust, modern organic synthesis has driven the development of more efficient, versatile, and environmentally friendly protocols applicable to the synthesis of this compound.
The core condensation reaction remains central to modern synthesis, but with significant improvements in reaction conditions and catalytic systems. chim.it Researchers have focused on using milder catalysts and solvents to improve yields and reduce reaction times. For example, ceric ammonium nitrate (CAN) has been used as an efficient catalyst for the reaction between substituted o-phenylenediamines and benzil derivatives in protic solvents, with reactions completing in as little as 20 minutes. nih.gov Such catalytic systems could be directly applied to the condensation of 3,5-Dichloro-4-methyl-1,2-phenylenediamine with various dicarbonyls.
One-pot multicomponent reactions represent a significant advancement in synthetic efficiency, allowing for the construction of complex molecules in a single step from multiple starting materials. A one-pot, two-step protocol has been developed for the synthesis of quinoxalinyl amides from N-Boc o-phenylenediamine, isocyanides, and α-ketoaldehydes. chim.it Another example involves the three-component (3+2) cycloaddition reaction to produce functionalized dispiropyrrolidines, showcasing the utility of one-pot strategies in creating complex heterocyclic systems based on the quinoxaline framework. researchgate.net These strategies minimize waste and purification steps, aligning with the principles of green chemistry.
Alternative pathways to the quinoxaline ring that avoid the pre-synthesis of 1,2-dicarbonyl compounds have been developed. One prominent method is the oxidative cyclization of o-phenylenediamines with α-haloketones. chim.it For instance, reacting an equimolar amount of a 1,2-diaminobenzene derivative with a phenacyl bromide in the presence of pyridine as a catalyst can yield the desired 2-phenylquinoxaline product in about two hours at room temperature. nih.gov This approach provides an alternative disconnection for synthesizing analogues of this compound.
| Method | Key Reactants | Catalyst/Conditions | Advantage |
| Catalytic Condensation | o-phenylenediamine, 1,2-dicarbonyl | Ceric Ammonium Nitrate (CAN) | Fast reaction times (20 min) nih.gov |
| One-Pot Synthesis | N-Boc o-phenylenediamine, isocyanide, α-ketoaldehyde | Phenylphosphinic acid, TFA | High efficiency, reduced waste chim.it |
| Oxidative Cyclization | o-phenylenediamine, α-haloketone | Pyridine | Avoids use of 1,2-dicarbonyls nih.gov |
Green Chemistry Principles and Sustainable Synthesis of Quinoxalines
The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to quinoxaline synthesis.
Significant progress has been made in developing catalyst-free and solvent-free reactions, which are cornerstones of sustainable synthesis. Quinoxalines can be synthesized by reacting o-phenylenediamines with α-bromoketones in water at elevated temperatures, completely avoiding the need for a catalyst. chim.it Another approach involves the reaction between a substituted 1,2-phenylenediamine and benzil under solvent-free conditions, which can achieve high yields. nih.gov These methods not only reduce environmental impact by eliminating organic solvents and potentially toxic catalysts but also simplify product purification.
| Principle | Methodology | Reactants | Conditions | Outcome |
| Catalyst-Free | Condensation-Oxidation | o-phenylenediamine, α-bromoketone | Water, 80 °C | Avoids catalyst waste and toxicity chim.it |
| Solvent-Free | Condensation | 1,2-phenylenediamine, Benzil | Neat | High yield, no solvent waste nih.gov |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of quinoxaline synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher product yields and cleaner reaction profiles. researchgate.netbeilstein-journals.orgsemanticscholar.orgorgsyn.org The synthesis of this compound via the condensation of 4,6-dichloro-5-methyl-1,2-phenylenediamine and biacetyl can be efficiently conducted using a microwave reactor. Typically, the reactants are mixed in a suitable solvent, or in some cases under solvent-free conditions, and subjected to microwave irradiation at a controlled temperature and power. This environmentally benign approach often results in excellent yields (80-90%) in a matter of minutes. researchgate.net
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Quinoxalines
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | 3-5 minutes | 2-12 hours |
| Energy Consumption | Lower | Higher |
| Solvent Use | Often solvent-free or reduced | Typically requires solvents |
| Yields | Often higher (80-90%+) | Variable, often lower |
| By-products | Minimized | More prevalent |
Ultrasound-Assisted Synthesis Methods
Ultrasound irradiation provides another non-conventional energy source for promoting chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, accelerating the reaction rate. For the synthesis of this compound, sonicating a mixture of 4,6-dichloro-5-methyl-1,2-phenylenediamine and biacetyl in a suitable solvent can lead to significantly reduced reaction times and improved yields compared to silent reactions. chim.it This method is considered a green chemistry approach due to its energy efficiency and often milder reaction conditions. rsc.org
Utilization of Green Solvents (e.g., water, PEG-400, ionic liquids)
The choice of solvent plays a crucial role in the environmental impact of a chemical process. Green solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources. In the synthesis of quinoxaline derivatives, several green solvents have been successfully employed.
Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal medium for many organic reactions. The condensation of o-phenylenediamines with dicarbonyl compounds can often be carried out in aqueous media, sometimes with the aid of a catalyst. nih.gov
Polyethylene Glycol (PEG-400): PEG-400 is a non-toxic, biodegradable, and recyclable solvent that has been shown to be effective for the synthesis of quinoxalines. Its ability to dissolve a wide range of organic compounds and its high boiling point make it a suitable medium for reactions at elevated temperatures.
Ionic Liquids: Ionic liquids are salts with low melting points that are considered green solvents due to their negligible vapor pressure, thermal stability, and recyclability. They can act as both the solvent and the catalyst in quinoxaline synthesis, facilitating the reaction and simplifying product isolation. nih.gov
Biocatalysis and Organocatalysis in Quinoxaline Formation (e.g., L-arabinose, β-cyclodextrin)
The use of biocatalysts and organocatalysts offers a sustainable and often highly selective alternative to traditional metal-based catalysts.
Biocatalysis: While specific examples for this compound are not detailed, the synthesis of quinoxalinone derivatives has been achieved through biocatalysis, highlighting the potential for enzymatic routes in quinoxaline chemistry. researchgate.net
Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical reactions. For quinoxaline synthesis, various organocatalysts have been employed to promote the condensation of o-phenylenediamines and dicarbonyl compounds. These catalysts are often metal-free, less toxic, and more environmentally benign than their transition metal counterparts. mdpi.comderpharmachemica.com Examples of organocatalysts used in quinoxaline synthesis include saccharin, which acts as a Brønsted acid to catalyze the cyclocondensation reaction at room temperature. nih.gov
Precursor Materials and Reaction Conditions in the Synthesis of this compound
The primary synthetic route to this compound involves the condensation of two key precursor molecules:
4,6-dichloro-5-methyl-1,2-phenylenediamine: This substituted aromatic diamine is the foundational building block containing the benzene (B151609) ring with the specific chloro and methyl substitution pattern. The synthesis of this precursor is a critical step and can be a multi-step process.
Biacetyl (2,3-butanedione): This 1,2-dicarbonyl compound provides the two carbon atoms that form the pyrazine (B50134) ring of the quinoxaline core.
The condensation reaction is typically carried out by mixing equimolar amounts of the two precursors in a suitable solvent. The reaction conditions can vary widely depending on the chosen methodology (conventional heating, microwave, or ultrasound) and the catalytic system employed. Temperatures can range from room temperature to reflux, and reaction times can vary from minutes to several hours. The choice of solvent can also influence the reaction rate and yield, with options ranging from traditional organic solvents like ethanol and acetic acid to green alternatives like water and ionic liquids. rsc.orgnih.gov
Role of Catalytic Systems (e.g., transition metal catalysts, metal-free catalysts)
Catalysts play a pivotal role in the synthesis of quinoxalines by lowering the activation energy of the condensation reaction, thereby increasing the reaction rate and often allowing for milder reaction conditions. A wide array of catalytic systems have been explored for this transformation.
Transition Metal Catalysts: A variety of transition metal-based catalysts have been shown to be effective for quinoxaline synthesis. These include:
Copper-based catalysts: Copper salts and nanoparticles have been utilized to catalyze the condensation reaction. nih.gov
Nickel-based catalysts: Simple nickel salts have proven to be inexpensive and efficient catalysts. organic-chemistry.org
Other transition metals: Catalysts based on molybdenum, iron, cobalt, and palladium have also been investigated, often supported on materials like carbon aerogels to enhance their activity and recyclability. uned.esresearchgate.net
Table 2: Examples of Transition Metal Catalysts in Quinoxaline Synthesis
| Catalyst | Reaction Conditions | Reference |
| Mo-doped carbon aerogel | Toluene, 100 °C, aerobic | uned.es |
| CuH₂PMo₁₁VO₄₀ on alumina | Toluene, room temperature | nih.gov |
| NiBr₂/1,10-phenanthroline | - | organic-chemistry.org |
| Nanostructured Na₂PdP₂O₇ | Ethanol, room temperature | researchgate.net |
Metal-Free Catalysts: In line with the principles of green chemistry, there is a growing interest in developing metal-free catalytic systems for quinoxaline synthesis. These catalysts avoid the issues of toxicity and cost associated with many transition metals. rsc.org
Organocatalysts: As mentioned previously, small organic molecules like saccharin can effectively catalyze the reaction. nih.gov Other organocatalysts include nitrilotris(methylenephosphonic acid) and camphor sulfonic acid. mdpi.com
Iodine: Molecular iodine has been used as a catalyst for the oxidative cyclization of α-hydroxy ketones with o-phenylenediamines. mdpi.com
Carbon-based materials: Graphene oxide and reduced graphene oxide have been employed as carbon catalysts. nih.gov
Ionic liquids: Certain ionic liquids can function as both the solvent and the catalyst. nih.gov
The choice of catalyst depends on several factors, including the desired reaction conditions, cost, and environmental considerations. The development of reusable and highly active catalysts remains an active area of research in the synthesis of quinoxalines and their derivatives.
Chemical Reactivity and Derivatization Strategies of 5,7 Dichloro 6 Methylquinoxaline
Reactions Involving Halogen Centers (e.g., Nucleophilic Aromatic Substitution)
The chlorine atoms at the 5- and 7-positions of the quinoxaline (B1680401) ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for the derivatization of 5,7-dichloro-6-methylquinoxaline, allowing for the introduction of a wide array of functional groups. The electron-withdrawing nature of the pyrazine (B50134) ring activates the attached benzene (B151609) ring towards nucleophilic attack, facilitating the displacement of the chloro substituents.
While specific studies on this compound are limited, the reactivity can be inferred from related dichloroquinoxaline and dichloroquinoline systems. For instance, in 6,7-dichloroquinoline-5,8-dione (B1222834), nucleophilic substitution has been shown to occur at the C6 position. researchgate.net In 2,6-dichloroquinoxalines, reactions with various nucleophiles such as alcohols, thiols, and amines have been successfully carried out, often under phase-transfer catalysis conditions. cusat.ac.in
The regioselectivity of these substitution reactions can be influenced by the nature of the nucleophile and the reaction conditions. It is plausible that with this compound, sequential and selective substitution at one of the chlorine atoms could be achieved by careful control of stoichiometry and temperature.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Dichloro-Heterocyclic Systems
| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |
| 2,6-Dichloroquinoxaline | Alcohols, Thiols, Amines | 2-Substituted-6-chloroquinoxalines | Phase Transfer Catalysis (TEBAC), K2CO3 | cusat.ac.in |
| 6,7-Dichloroquinoline-5,8-dione | Ethyl acetoacetate | 6-(α-acetyl-α-ethoxycarbonyl-methyl)-7-chloroquinoline-5,8-dione | Sodium ethoxide | researchgate.net |
| 2,3-Dichloroquinoxaline | ortho-Dithiophenols | Tetracyclic benzo biosynth.comresearchgate.netresearchgate.netsapub.orgdithiino[2,3-b]quinoxaline | Not specified | nih.gov |
Reactions at the Methyl Group (e.g., Oxidation, Functionalization)
The methyl group at the 6-position offers another site for chemical modification. The functionalization of methyl groups on quinoxaline and related heterocyclic rings is a well-established strategy for extending the molecular framework.
Common transformations include oxidation of the methyl group to an aldehyde or a carboxylic acid. These functional groups can then serve as handles for further synthetic manipulations, such as the formation of imines, esters, or amides. For example, the oxidation of methylquinoxalines can be achieved using various oxidizing agents. Furthermore, the C(sp³)–H bonds of the methyl group can be activated for the formation of new C-C and C-N bonds, a strategy that has been employed for the synthesis of functionalized quinolines from 2-methylquinolines.
Table 2: Potential Functionalization Reactions at the Methyl Group
| Reaction Type | Reagent/Catalyst | Potential Product | General Reference |
| Oxidation to Aldehyde | Mild oxidizing agent (e.g., SeO2) | 5,7-Dichloroquinoxaline-6-carbaldehyde | General quinoxaline chemistry |
| Oxidation to Carboxylic Acid | Strong oxidizing agent (e.g., KMnO4) | 5,7-Dichloroquinoxaline-6-carboxylic acid | General quinoxaline chemistry |
| C-H Activation/Coupling | Metal catalyst, coupling partner | 6-(Functionalized methyl)quinoxalines |
Transformations Involving the Quinoxaline Heterocyclic System
The quinoxaline ring system itself can undergo various transformations, although these generally require more forcing conditions compared to the reactions at the peripheral substituents. These can include reduction of the pyrazine ring, N-oxidation, and in some cases, ring-opening or ring-contraction reactions.
Reduction of the quinoxaline core can lead to dihydro- or tetrahydroquinoxaline derivatives, which can alter the electronic properties and three-dimensional shape of the molecule. N-oxidation of the pyrazine nitrogens using reagents like peroxy acids can generate quinoxaline-N-oxides. These N-oxides can exhibit different reactivity patterns and are often used as intermediates in further functionalization reactions.
Formation of Complex Molecular Architectures and Hybrid Scaffolds
This compound is a valuable building block for the synthesis of more complex, polycyclic, and hybrid molecular architectures. The dual reactivity of the chloro and methyl groups allows for sequential or one-pot multicomponent reactions to construct fused heterocyclic systems.
For instance, the chloro groups can undergo intramolecular or intermolecular cyclization reactions following initial substitution. A study on 6,7-dichloroquinoline-5,8-dione demonstrated that after nucleophilic substitution, an intramolecular cyclization with propylamine (B44156) could be induced to form a fused pyridino-indole-dione system. researchgate.net Similar strategies could be envisioned for this compound, where the methyl group or a derivative thereof could participate in a cyclization event with a substituent introduced at one of the chloro positions. The synthesis of fused heterocycles linked to triazoles has been explored for developing new antifungal agents.
Mechanistic Investigations of Key Chemical Transformations
The mechanism of nucleophilic aromatic substitution (SNAr) on chloroquinoxalines generally proceeds through a two-step addition-elimination pathway involving a Meisenheimer-like intermediate. The stability of this intermediate is influenced by the electron-withdrawing groups on the ring. In the case of this compound, the pyrazine ring and the two chlorine atoms stabilize the negative charge of the intermediate formed upon nucleophilic attack.
Recent studies on related systems have also proposed concerted SNAr mechanisms, where bond formation and bond breaking occur in a single step, particularly with good leaving groups like chloride. The regioselectivity of substitution in dihalo-substituted systems is often governed by a combination of electronic and steric factors. Computational studies on related dichloropyrazines have shown that the site of nucleophilic attack can be predicted by analyzing the Fukui indices at the reactive centers.
Theoretical and Computational Studies of 5,7 Dichloro 6 Methylquinoxaline
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and understanding its electronic characteristics. For 5,7-Dichloro-6-methylquinoxaline, these calculations would typically be performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.
The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For many quinoxaline (B1680401) derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions.
Another important electronic property is the molecular electrostatic potential (MEP), which illustrates the charge distribution within the molecule and helps to identify regions that are prone to electrophilic or nucleophilic attack. In this compound, the nitrogen atoms of the quinoxaline ring are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms and the electron-withdrawing chlorine atoms would likely exhibit positive electrostatic potential.
Table 1: Illustrative Calculated Molecular Properties for a Related Dichloro-Substituted Heterocyclic Compound (Note: The following data is for 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde and is presented for illustrative purposes due to the lack of specific data for this compound) eurjchem.com
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 4.0 eV |
| Dipole Moment | 3.5 D |
Density Functional Theory (DFT) Applications for Reactivity Prediction
Density Functional Theory (DFT) is a versatile computational method used to predict the reactivity of molecules. By calculating various electronic descriptors, DFT can provide insights into how a molecule will behave in a chemical reaction. For this compound, these descriptors can help to understand its chemical behavior.
Global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies. These parameters provide a general overview of the molecule's reactivity. For instance, a high ionization potential suggests that the molecule does not easily lose an electron, while a high electron affinity indicates a propensity to accept an electron.
Local reactivity descriptors, such as Fukui functions and local softness, provide more detailed information about the reactivity of specific atoms or regions within the molecule. These descriptors help to identify the most likely sites for electrophilic, nucleophilic, and radical attack. For this compound, the nitrogen atoms in the quinoxaline ring are expected to be the primary sites for electrophilic attack, while the carbon atoms of the benzene (B151609) ring, influenced by the electron-withdrawing chlorine atoms, could be susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to study the interactions between orbitals within a molecule. NBO analysis can provide information about charge transfer, hyperconjugative interactions, and the nature of chemical bonds, further elucidating the electronic structure and reactivity of the molecule.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
While the quinoxaline ring system is relatively rigid, the presence of the methyl group in this compound introduces the possibility of different rotational conformations. Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to explore the conformational space of a molecule and identify its most stable conformers.
Molecular modeling typically involves a systematic search of the potential energy surface of the molecule by rotating the single bonds. For each conformation, the energy is calculated, and the lowest energy conformations are identified as the most stable ones. In the case of this compound, the rotation of the methyl group is the primary conformational freedom to be considered.
Molecular dynamics simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms in the molecule at a given temperature, MD simulations can explore the different conformations that the molecule can adopt and the transitions between them. This can be particularly useful for understanding the flexibility of the molecule and how its shape might change in different environments.
Structure-Activity Relationship (SAR) Studies through Computational Methods (non-biological application)
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its activity in a particular application. While often used in drug design, SAR principles can also be applied to non-biological applications, such as materials science or catalysis. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for conducting these studies.
For a series of quinoxaline derivatives, including this compound, a QSAR study could be developed to predict a specific non-biological property, such as its performance as an organic semiconductor, a corrosion inhibitor, or a component in a dye. This would involve calculating a set of molecular descriptors for each compound in the series and then using statistical methods to build a mathematical model that relates these descriptors to the observed activity.
The descriptors used in a QSAR model can be of various types, including electronic (e.g., HOMO-LUMO gap, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices). A well-validated QSAR model can then be used to predict the activity of new, untested quinoxaline derivatives, thereby guiding the design of new compounds with improved properties. For instance, studies on halogenated quinoxaline derivatives have explored their potential as antifungal agents, where the nature and position of the halogen substituent significantly influence the activity. nih.gov
Predictive Modeling of Reaction Pathways and Stability
Computational chemistry can be used to predict the most likely pathways for chemical reactions and to assess the stability of the reactants, intermediates, and products. This is particularly valuable for understanding the synthesis of new compounds and for predicting their degradation pathways.
For the synthesis of this compound, computational methods can be used to model the reaction mechanism, identify the transition states, and calculate the activation energies for each step. This information can help to optimize the reaction conditions and to understand the factors that control the yield and selectivity of the reaction. For example, the synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, and computational modeling could be used to study the details of this reaction.
In terms of stability, computational methods can be used to predict the susceptibility of this compound to various degradation processes, such as oxidation, reduction, or hydrolysis. By calculating the energies of the potential degradation products, it is possible to assess the thermodynamic feasibility of different degradation pathways. This information is important for determining the shelf life and environmental fate of the compound. Recent advancements in machine learning and artificial intelligence are also being applied to predict reaction outcomes and pathways with increasing accuracy. rsc.orgnih.gov
Interactions with Biological Systems: Mechanistic Insights Non Clinical Research Focus
Molecular Target Identification and Characterization in In Vitro Models
There are no available studies in the reviewed scientific literature that identify or characterize specific molecular targets for 5,7-Dichloro-6-methylquinoxaline in in vitro models.
Enzyme Inhibition Mechanisms and Kinetics in vitro
No data was found regarding the inhibitory activity or kinetic parameters of this compound against the following enzymes in vitro:
acetylcholinesterase
trypanothione (B104310) reductase
triosephosphate isomerase
thioredoxin reductase
α-glucosidase
DNA gyrase
influenza NS1A protein
Receptor Binding Studies and Ligand Affinity Profiling in vitro
Information on receptor binding and ligand affinity profiling for this compound is not present in the available scientific literature.
Cellular Interaction Studies in In Vitro Models
Specific studies detailing the interactions of this compound with cellular models are not available.
Modulation of Cell Proliferation in Specific Cell Lines in vitro
There are no published studies that assess the effect of this compound on the proliferation of specific cell lines in vitro. While other substituted quinoxalines have demonstrated potent antiproliferative effects, nih.govtandfonline.comnih.gov these findings cannot be attributed to this compound.
Mechanisms of Cellular Response in in vitro systems
In the absence of cell proliferation data, there is consequently no information on the mechanisms of cellular response, such as the induction of apoptosis or effects on the cell cycle, following treatment with this compound.
Structure-Activity Relationship (SAR) Derivations in Biological Contexts
There are no structure-activity relationship studies available that use this compound as a parent compound to investigate how structural modifications influence molecular interactions. SAR studies in the literature focus on more complex quinoxaline (B1680401) scaffolds. nih.govmdpi.com
Computational Approaches in Biological Interaction Studies (e.g., Molecular Docking and Dynamics)
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, have become indispensable tools in medicinal chemistry for predicting and analyzing the interactions between small molecules and biological macromolecules. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly accessible research, the broader class of quinoxaline derivatives has been the subject of numerous in silico investigations. These studies provide a framework for understanding how this compound might be analyzed and offer insights into its potential biological interactions at a molecular level.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is often used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For quinoxaline derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating structure-activity relationships (SAR). tandfonline.comnih.govnih.gov These studies typically involve docking a series of quinoxaline analogs into the binding site of a known protein target to understand how different substituents on the quinoxaline scaffold influence binding affinity and selectivity. nih.govnih.gov
The general workflow for these computational studies on quinoxaline derivatives often includes:
Homology Modeling: In the absence of an experimentally determined 3D structure of the target protein, a model is built based on the known structure of a related protein.
Molecular Docking: The quinoxaline derivatives are docked into the binding site of the target protein to predict their binding conformations and affinities. nih.govelsevierpure.com
Molecular Dynamics Simulations: The most promising ligand-protein complexes identified through docking are subjected to MD simulations to assess their stability and dynamic interactions. tandfonline.comnih.gov
Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are used to estimate the binding free energy of the ligand-protein complexes, providing a more accurate prediction of binding affinity.
These computational approaches have been successfully applied to various quinoxaline derivatives to explore their potential as inhibitors of targets such as kinases, which are often implicated in cancer and inflammatory diseases. nih.govnih.govnih.gov The insights gained from these studies are crucial for the rational design and optimization of new, more potent, and selective quinoxaline-based therapeutic agents.
Detailed Research Findings from Analogous Compounds
While specific data for this compound is unavailable, the following tables illustrate the type of data generated in computational studies of other quinoxaline derivatives, providing a proxy for the mechanistic insights that could be obtained for the target compound.
Table 1: Representative Molecular Docking Results for Analogous Quinoxaline Derivatives Against a Kinase Target
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
| Quinoxaline Analog A | -8.5 | LYS76, GLU93, LEU148 | 2 |
| Quinoxaline Analog B | -9.2 | LYS76, THR145, ASP161 | 3 |
| Quinoxaline Analog C | -7.9 | GLU93, LEU148, VAL64 | 1 |
This table is illustrative and compiled from general findings in the literature on quinoxaline derivatives. tandfonline.comnih.govnih.gov The data does not represent actual results for this compound.
Table 2: Representative Molecular Dynamics Simulation Parameters for a Quinoxaline Analog-Kinase Complex
| Parameter | Average Value | Interpretation |
| RMSD of Protein Backbone | 1.5 Å | Indicates the stability of the protein structure throughout the simulation. |
| RMSD of Ligand | 0.8 Å | Shows the stability of the ligand's binding pose within the active site. |
| RMSF of Active Site Residues | 1.2 Å | Highlights the flexibility of key residues involved in ligand binding. |
| Number of H-Bonds | 2-3 | Indicates the persistence of key hydrogen bond interactions over time. |
This table is illustrative and based on common outputs from MD simulation studies of ligand-protein complexes. nih.govsrce.hr The data does not represent actual results for this compound.
These computational approaches, when applied to this compound, could provide valuable, atomistic-level insights into its interactions with biological systems, guiding further experimental validation and drug development efforts.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Strategies for 5,7-Dichloro-6-methylquinoxaline Derivatives
The development of novel synthetic routes to functionalize the this compound core is a primary area of future research. Traditional methods for quinoxaline (B1680401) synthesis often involve the condensation of o-phenylenediamines with α-dicarbonyl compounds. ipp.pt However, modern synthetic chemistry is increasingly focused on efficiency, atom economy, and the development of methodologies for late-stage functionalization.
Future efforts will likely concentrate on:
Cross-Coupling Reactions: Developing robust palladium-catalyzed or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to selectively replace the chlorine atoms at the 5 and 7 positions with a wide array of substituents (aryl, alkyl, amino, etc.). This would allow for the creation of extensive libraries of derivatives for screening.
C-H Activation: Investigating direct C-H activation at the available positions on the quinoxaline ring. This advanced strategy bypasses the need for pre-functionalized starting materials, offering a more atom-economical route to novel derivatives.
Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot to rapidly build molecular complexity from the this compound scaffold. researchgate.net Such strategies are highly efficient and can lead to the formation of complex polycyclic systems in high yield. researchgate.net
Advanced Computational and Machine Learning Approaches for Quinoxaline Design
The integration of computational chemistry and machine learning (ML) is set to revolutionize the design of quinoxaline-based molecules. researchgate.net These in silico methods can significantly accelerate the discovery process by predicting the properties of virtual compounds before their synthesis, saving considerable time and resources.
Emerging trends in this area include:
Quantitative Structure-Activity Relationship (QSAR): Developing sophisticated 2D and 3D-QSAR models to predict the biological activity or material properties of new this compound derivatives. nih.gov These models use a set of known compounds to establish a statistical relationship between chemical structure and a specific property.
Machine Learning for Property Prediction: Employing ML algorithms, such as random forests and neural networks, to screen vast virtual libraries of quinoxaline derivatives. researchgate.net These models can be trained to predict parameters like power conversion efficiency in organic solar cells, binding affinity to a biological target, or electronic properties. researchgate.netnih.gov
Molecular Docking and Dynamics: Using molecular docking to simulate the interaction of designed ligands with protein targets, providing insights into binding modes and helping to rationalize structure-activity relationships. mdpi.com This is particularly relevant in drug discovery, for example, in designing inhibitors for targets like VEGFR-2. ekb.eg
Investigation of Unique Reactivity Patterns of Halogenated Quinoxalines
The two chlorine atoms on the this compound ring are not necessarily equivalent in reactivity. Their positions on the benzene (B151609) portion of the scaffold, influenced by the electron-donating methyl group and the electron-withdrawing pyrazine (B50134) ring, create a distinct electronic environment. ipp.pt
Future research should focus on:
Selective Monosubstitution: Exploring reaction conditions (catalysts, solvents, temperature) that favor the substitution of one chlorine atom over the other. Achieving high regioselectivity is crucial for synthesizing well-defined, unsymmetrically substituted derivatives, which are often difficult to obtain.
Nucleophilic Aromatic Substitution (SNAr): A detailed study of SNAr reactions with various nucleophiles (e.g., amines, thiols, alkoxides). rasayanjournal.co.in Understanding the kinetics and thermodynamics of these reactions will enable precise control over the functionalization of the quinoxaline core.
Influence of the Methyl Group: Quantifying the electronic and steric influence of the C6-methyl group on the reactivity of the adjacent chlorine atoms at C5 and C7. This fundamental understanding is key to predictable and rational synthetic design.
Integration of this compound into Complex Chemical Systems
The rigid, planar structure and the presence of multiple functionalization points make this compound an excellent scaffold for constructing larger, more complex chemical architectures.
Promising future directions include:
Macrocycle Synthesis: Using the compound as a key building block for the synthesis of macrocycles and macrocyclic receptors. rasayanjournal.co.in The defined geometry of the quinoxaline unit can be exploited to create pre-organized cavities for host-guest chemistry, ion sensing, or catalysis.
Supramolecular Assemblies: Designing derivatives that can self-assemble into well-ordered supramolecular structures through non-covalent interactions like π-π stacking and hydrogen bonding. The quinoxaline ring is well-suited for such interactions. mdpi.com
Polymer Chemistry: Incorporating the this compound unit into the backbone of conjugated polymers. The electronic properties of the quinoxaline moiety can be harnessed to create new materials for organic electronics.
Expansion of Non-Clinical Research Applications in Materials and Supramolecular Science
While quinoxalines are heavily researched for their biological activities, their potential in materials science is vast and represents a significant area for growth. rsc.org The unique electronic properties of the quinoxaline ring system make it an attractive component for functional organic materials.
Future research will likely expand into:
Organic Electronics: Designing and synthesizing novel this compound derivatives for use as organic semiconductors, emitters in organic light-emitting diodes (OLEDs), or as acceptor materials in organic solar cells. researchgate.netrasayanjournal.co.in The halogen and methyl substituents provide handles to tune the HOMO/LUMO energy levels and other critical electronic properties.
Fluorescent Sensors: Developing derivatives that exhibit changes in their fluorescence properties upon binding to specific analytes (e.g., metal ions, anions, or small molecules). The quinoxaline scaffold is a known fluorophore, and its properties can be modulated through chemical modification.
Dyes and Pigments: Exploring the potential of highly conjugated systems derived from this compound as stable, high-performance dyes for various technological applications.
Table 1: Future Research Directions for this compound
Table 2: List of Chemical Compounds
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,7-Dichloro-6-methylquinoxaline, and what analytical methods validate its purity?
- Methodological Answer : The synthesis typically involves condensation reactions of dichlorinated diketones with methyl-substituted diamines under acidic or basic catalysis. For purity validation, combine High-Performance Liquid Chromatography (HPLC) with UV-Vis detection (retention time comparison) and Nuclear Magnetic Resonance (NMR) spectroscopy (integration ratios for substituents) . Mass spectrometry (MS) confirms molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C9H6Cl2N2). Cross-reference with melting point analysis to detect polymorphic impurities .
Q. How do researchers design experiments to assess the stability of this compound under varying storage conditions?
- Methodological Answer : Use a factorial design approach (e.g., 2<sup>k</sup> designs) to test variables like temperature (4°C vs. 25°C), humidity (controlled vs. ambient), and light exposure. Monitor degradation via periodic HPLC analysis over 6–12 months. Accelerated stability studies (e.g., 40°C/75% RH for 3 months) predict long-term behavior. Quantify degradation products using LC-MS and compare against baseline spectra .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound derivatives?
- Methodological Answer : Discrepancies often arise from spin-spin coupling with adjacent substituents or solvent effects. Employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Computational modeling (DFT-based NMR chemical shift predictions) validates experimental data. For persistent anomalies, consider X-ray crystallography to confirm spatial arrangement of substituents .
Q. How can computational methods optimize reaction conditions for synthesizing this compound with higher yield and selectivity?
- Methodological Answer : Use density functional theory (DFT) to model transition states and identify rate-limiting steps. Pair with Design of Experiments (DoE) software to simulate variables (e.g., solvent polarity, catalyst loading). Validate predictions via small-scale reactions monitored by in-situ IR spectroscopy. Machine learning algorithms (e.g., random forest regression) can predict optimal conditions from historical data .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer : Kinetic studies (stopped-flow UV-Vis) under varying pH and nucleophile concentrations reveal rate laws. Isotopic labeling (e.g., <sup>15</sup>N NMR) tracks intermediate formation. Computational studies (e.g., NBO analysis) quantify charge distribution at reactive sites (C-5/C-7). Compare with Hammett plots to assess electronic effects of substituents .
Data Interpretation and Theoretical Frameworks
Q. How should researchers address conflicting bioactivity results for this compound across different cell lines?
- Methodological Answer : Conduct meta-analysis of dose-response curves (IC50 values) using statistical tools (e.g., ANOVA with post-hoc Tukey tests). Evaluate cell-specific factors (e.g., membrane permeability via PAMPA assays) or metabolic differences (CYP450 expression profiling). Cross-validate with in silico docking studies to confirm target binding .
Q. What theoretical frameworks guide the development of this compound as a pharmacophore in drug discovery?
- Methodological Answer : Apply the "lock-and-key" principle for target specificity, supported by molecular dynamics (MD) simulations of ligand-receptor complexes. Use QSAR models to correlate substituent electronic parameters (σ, π) with bioactivity. Align with conceptual frameworks like polypharmacology to assess off-target risks .
Experimental Design and Validation
Q. What controls are essential in toxicity assays for this compound to ensure data reproducibility?
- Methodological Answer : Include solvent controls (DMSO concentration <0.1%), positive controls (e.g., cisplatin for cytotoxicity), and negative controls (untreated cells). Use orthogonal assays (MTT, LDH release) to cross-validate viability data. Standardize cell passage numbers and serum batch effects .
Q. How do researchers validate the environmental safety of this compound in lab waste disposal protocols?
- Methodological Answer : Perform biodegradation studies (OECD 301F) under aerobic conditions. Use LC-MS/MS to quantify residual compound and chlorinated byproducts. Ecotoxicity testing (Daphnia magna acute toxicity) ensures compliance with REACH regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
